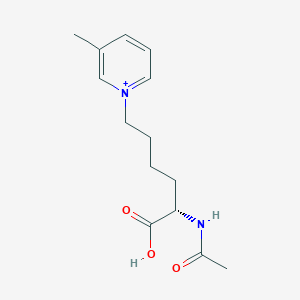

N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine

Description

N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine is a chemically modified amino acid derivative featuring an acetylated L-norleucine backbone with a 3-methylpyridinium substituent at the sixth carbon position. The acetyl group may enhance stability or modulate solubility, while the pyridinium moiety could influence electronic properties or binding affinity in biological systems .

Properties

CAS No. |

654050-73-4 |

|---|---|

Molecular Formula |

C14H21N2O3+ |

Molecular Weight |

265.33 g/mol |

IUPAC Name |

(2S)-2-acetamido-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid |

InChI |

InChI=1S/C14H20N2O3/c1-11-6-5-9-16(10-11)8-4-3-7-13(14(18)19)15-12(2)17/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H-,15,17,18,19)/p+1/t13-/m0/s1 |

InChI Key |

FFDDDWDONDVSLZ-ZDUSSCGKSA-O |

Isomeric SMILES |

CC1=C[N+](=CC=C1)CCCC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridinium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The acetyl and pyridinium groups may play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

L-Norleucine and Derivatives

L-Norleucine, the parent amino acid, is a non-proteinogenic branched-chain amino acid. Key comparisons include:

- Role in Asthma Pathogenesis: Serum L-norleucine levels are significantly reduced in asthmatic patients, suggesting its involvement in energy metabolism or immune regulation .

- Deproteinization Applications: L-Norleucine is used as a co-precipitant in protocols for serum/plasma deproteinization (e.g., with sulfosalicylic acid), highlighting its utility in analytical biochemistry .

Pyrraline (ε-2-(formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine)

Pyrraline, an advanced glycation end-product (AGE), shares the L-norleucine backbone but differs in substituents:

- Formation : Generated during the Maillard reaction, pyrraline accumulates in thermally processed foods and biological systems, contributing to oxidative stress and inflammation .

- Pathophysiological Impact: Unlike this compound, pyrraline is directly linked to dietary AGEs and metabolic disorders, though both compounds may interact with amino acid metabolism pathways .

3-Chloro-N-phenyl-phthalimide

- Applications: Used as a monomer for polyimide synthesis, emphasizing its role in polymer science. Its chloro and phthalimide groups contrast with the acetyl and pyridinium motifs in this compound, highlighting divergent synthetic and functional priorities .

Q & A

Q. What strategies mitigate cytotoxicity in therapeutic applications while preserving efficacy?

- Methodology : Conduct MTT/annexin V assays on normal vs. cancer cells to establish selectivity indices (SI > 3). Modify the pyridinium group’s lipophilicity (logP) via QSAR modeling to reduce off-target effects. Use pharmacokinetic profiling (e.g., Caco-2 permeability) to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.